molecular formula C30H26O6 B10852419 Palodesangren C

Palodesangren C

Cat. No.: B10852419
M. Wt: 482.5 g/mol
InChI Key: PRFNZHGCOFIZAC-ZKQAZLPASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Palodesangren C: is a chemical compound belonging to the class of chalcones, which are natural products that are part of the flavonoid family. Chalcones are known for their diverse pharmacological activities, including antioxidant, antimicrobial, anticancer, and antihepatotoxic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of Palodesangren C typically involves the condensation of appropriate aromatic aldehydes with acetophenones in the presence of a base.

Industrial Production Methods: : Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: : Palodesangren C undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Palodesangren C has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Palodesangren C involves its interaction with various molecular targets and pathways. It can inhibit enzymes such as topoisomerase I, which is crucial for DNA replication and transcription. This inhibition can lead to the disruption of cellular processes and induce apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness: : Palodesangren C is unique due to its specific structural features and the presence of multiple functional groups that allow it to undergo a wide range of chemical reactions. Its diverse pharmacological activities and potential therapeutic applications make it a compound of significant interest in scientific research .

Properties

Molecular Formula

C30H26O6

Molecular Weight

482.5 g/mol

IUPAC Name

(4R,4aS,5S,12bR)-5-(4-hydroxy-2-methoxyphenyl)-4-(4-hydroxyphenyl)-2-methyl-4,4a,5,12b-tetrahydro-3H-isochromeno[4,3-g]chromen-9-one

InChI

InChI=1S/C30H26O6/c1-16-11-22(17-3-6-19(31)7-4-17)29-24(12-16)23-13-18-5-10-28(33)35-25(18)15-27(23)36-30(29)21-9-8-20(32)14-26(21)34-2/h3-10,12-15,22,24,29-32H,11H2,1-2H3/t22-,24-,29-,30+/m0/s1

InChI Key

PRFNZHGCOFIZAC-ZKQAZLPASA-N

Isomeric SMILES

CC1=C[C@@H]2[C@H]([C@@H](C1)C3=CC=C(C=C3)O)[C@H](OC4=C2C=C5C=CC(=O)OC5=C4)C6=C(C=C(C=C6)O)OC

Canonical SMILES

CC1=CC2C(C(C1)C3=CC=C(C=C3)O)C(OC4=C2C=C5C=CC(=O)OC5=C4)C6=C(C=C(C=C6)O)OC

Origin of Product

United States

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